molecular formula C17H13ClN4O4 B7697664 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide

Cat. No. B7697664
M. Wt: 372.8 g/mol
InChI Key: SHCIEVUWAOOQET-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide, also known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPPA is a synthetic compound that belongs to the family of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins in cancer cells, leading to cell cycle arrest and apoptosis. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro. It has been found to be relatively non-toxic to normal cells, while exhibiting potent cytotoxicity against cancer cells. Additionally, this compound has been found to exhibit low toxicity against non-pathogenic microorganisms, while exhibiting potent antibacterial and antifungal activity against pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide is its potential as a versatile compound with various applications in scientific research. It has shown potential as an anticancer agent, antifungal and antibacterial agent, and fluorescent probe for detecting metal ions. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets in cancer cells and microorganisms. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in water, which may expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromoacetate in the presence of triethylamine to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-1,2,4-oxadiazol-5(4H)-one. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of sodium ethoxide to form this compound.

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)propanamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties and has shown promising results in inhibiting the growth of various pathogenic microorganisms. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c18-12-7-5-11(6-8-12)17-20-16(26-21-17)10-9-15(23)19-13-3-1-2-4-14(13)22(24)25/h1-8H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCIEVUWAOOQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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